molecular formula C21H27N5O4 B2904306 1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900884-08-4

1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2904306
CAS No.: 900884-08-4
M. Wt: 413.478
InChI Key: UFRXBQLYMBPDNB-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) and functionalized with a 3-methoxypropyl group at position 1 and a 2-morpholinoethyl carboxamide at position 2.

Properties

IUPAC Name

6-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-29-12-4-8-25-17(20(27)22-6-9-24-10-13-30-14-11-24)15-16-19(25)23-18-5-2-3-7-26(18)21(16)28/h2-3,5,7,15H,4,6,8-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRXBQLYMBPDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Core : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine tricycle, providing a planar aromatic system for π-π interactions.
  • Substituents: 1-Position: 3-Methoxypropyl group, enhancing solubility via ether linkage. 2-Position: N-(2-Morpholinoethyl)carboxamide, introducing a basic morpholine moiety for improved bioavailability and target binding .

The following table summarizes key structural analogs and their properties, based on the provided evidence:

Compound Name / ID Substituents (Position 1 / Position 2) Molecular Formula Molecular Weight Key Data (Melting Point, NMR Shifts) Source
Target Compound 1: 3-Methoxypropyl; 2: N-(2-Morpholinoethyl) C₂₄H₂₉N₅O₄ 475.5 g/mol Not reported -
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-... (CAS 900887-75-4) 1: 3-Methoxypropyl; 2: N-(4-isopropylphenyl) C₂₄H₂₆N₄O₃ 418.5 g/mol Not reported Commercial
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... (CAS 900870-38-4) 1: 3-Methoxypropyl; 2: N-(2-phenylethyl) C₂₄H₂₆N₄O₃ 418.5 g/mol Density: 1.24 g/cm³; pKa: ~14.76 Experimental
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-... (CAS 900262-41-1) 1: 3-Methoxypropyl; 2: N-(2,4-dimethoxyphenyl) C₂₅H₂₈N₄O₅ 476.5 g/mol Not reported Commercial
1-Benzyl-4-oxo-N-aryl derivatives (21-29) 1: Benzyl/methyl; 2: Varied N-aryl groups C₁₉–C₂₄H₁₄–₃₀N₄O₃ 330–450 g/mol MP: 180–245°C; ¹H NMR δ 6.8–8.8 Synthetic

Structural and Functional Differences

Substituent Effects on Solubility and Bioavailability :
  • Morpholinoethyl Group (Target Compound): The morpholine moiety enhances water solubility and membrane permeability compared to purely hydrophobic substituents (e.g., 4-isopropylphenyl or 2-phenylethyl ). Morpholine derivatives are known to improve pharmacokinetic profiles in drug candidates .
  • 3-Methoxypropyl vs. Benzyl/Methyl (Position 1) : The 3-methoxypropyl group introduces flexibility and moderate polarity, contrasting with rigid benzyl or smaller methyl groups in analogs like compounds 17–18 . This may reduce crystallinity and improve solubility.
Spectral and Physicochemical Properties :
  • NMR Trends: Aromatic protons in the tricyclic core typically resonate at δ 6.8–8.8 in ¹H NMR, as seen in analogs like 1,7-dimethyl-4-oxo derivatives . The morpholinoethyl group’s protons would appear as multiplets near δ 2.5–3.5 (morpholine CH₂) and δ 3.6–4.0 (OCH₂) .
  • Melting Points : Analogs with bulky aryl groups (e.g., 4-isopropylphenyl ) exhibit higher melting points (>200°C) due to increased crystallinity, whereas flexible substituents (e.g., 3-methoxypropyl) likely lower melting points .

Implications for Drug Development

  • Target Selectivity: The morpholinoethyl group’s basicity could promote interactions with acidic residues in kinase ATP-binding pockets, a feature absent in neutral N-aryl analogs .
  • Metabolic Stability : The 3-methoxypropyl group may resist oxidative metabolism better than benzyl groups, which are prone to CYP450-mediated hydroxylation .

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